molecular formula C9H10O4 B057605 4-(Hydroxymethyl)-2-methoxybenzoic acid CAS No. 158089-31-7

4-(Hydroxymethyl)-2-methoxybenzoic acid

Cat. No.: B057605
CAS No.: 158089-31-7
M. Wt: 182.17 g/mol
InChI Key: CCGBZHBLBWASBY-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-methoxybenzoic acid is a versatile benzoic acid derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a hydroxymethyl group and a methoxy group on the aromatic ring, making it a valuable multifunctional building block for constructing more complex molecular architectures. Its primary research applications include serving as a key intermediate in the synthesis of potential pharmaceutical agents, where the carboxylic acid moiety allows for amide bond formation, and the hydroxymethyl group can be further functionalized or oxidized. The electron-donating methoxy group influences the electronic properties of the aromatic system, which can be critical in modulating the binding affinity of candidate drug molecules to biological targets. Researchers utilize this compound in the development of novel small-molecule inhibitors, probe molecules for studying enzyme function, and as a precursor for synthesizing specialized ligands and materials. Its structural motif is relevant in exploring compounds with potential biological activities. Provided as a high-purity solid, this reagent is characterized to ensure consistency and reliability in your research applications, from early-stage discovery to process development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBZHBLBWASBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611681
Record name 4-(Hydroxymethyl)-2-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158089-31-7
Record name 4-(Hydroxymethyl)-2-methoxybenzoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID10611681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-2-methoxybenzoic acid
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Synthetic Methodologies for 4 Hydroxymethyl 2 Methoxybenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into simpler, commercially available precursors. For 4-(hydroxymethyl)-2-methoxybenzoic acid, two primary disconnection strategies emerge, centered on the installation and interconversion of the oxygen-containing functional groups.

Functional Group Interconversions on the Aromatic Ring

The core strategy revolves around functional group interconversion (FGI), where one functional group is transformed into another. The hydroxymethyl and carboxylic acid groups are prime candidates for this approach.

Disconnection 1 (C-C bond of COOH): The carboxylic acid can be disconnected, suggesting a carboxylation reaction of a suitable precursor. However, controlling the regioselectivity of carboxylation on a multi-substituted ring can be challenging.

Disconnection 2 (C-O bond of CH₂OH): The hydroxymethyl group can be viewed as a reduced form of an aldehyde or a carboxylic acid, or as the product of hydrolysis of a benzylic halide. This suggests precursors such as 4-formyl-2-methoxybenzoic acid or 4-(bromomethyl)-2-methoxybenzoic acid.

Disconnection 3 (C-O bond of OCH₃): The methoxy (B1213986) group can be disconnected to reveal a hydroxyl group, pointing to a methylation reaction of a phenolic precursor.

These disconnections highlight that the synthesis is unlikely to be a single step and will rely on the sequential introduction and modification of functional groups, with the order of reactions being critical to success.

Identification of Key Precursors and Starting Materials

Based on the strategic disconnections, several key precursors can be identified. The selection of the starting material is often dictated by commercial availability and the efficiency of subsequent transformations.

Precursor NameChemical StructureRationale for Selection
2-Methoxy-4-methylbenzoic acid CH₃O-C₆H₃(CH₃)-COOHThe aromatic core with the correct substitution pattern is already established. The synthesis then simplifies to the selective oxidation of the benzylic methyl group.
4-Formyl-2-methoxybenzoic acid CH₃O-C₆H₃(CHO)-COOHThis precursor requires a selective reduction of the aldehyde group to the primary alcohol, a common and high-yielding transformation.
Methyl 2-methoxy-4-methylbenzoate CH₃O-C₆H₃(CH₃)-COOCH₃An esterified version of the first precursor, useful for synthetic routes where the carboxylic acid needs to be protected during other reaction steps, such as benzylic bromination.
2-Hydroxy-4-methylbenzoic acid HO-C₆H₃(CH₃)-COOHA more fundamental starting material requiring both methylation of the phenol (B47542) and oxidation of the benzylic methyl group.

Conventional Chemical Synthesis Routes

The construction of this compound is typically achieved through multi-step sequences that leverage well-established organic reactions. These routes often involve the protection of reactive groups, followed by functional group manipulation and deprotection.

Esterification and Hydrolysis Approaches

Esterification of the carboxylic acid and hydrolysis of the resulting ester are crucial steps in many synthetic pathways. The carboxyl group is often converted to a methyl or ethyl ester to prevent its interference in reactions such as reductions or those involving organometallic reagents.

A common approach involves starting with an already esterified precursor or performing an esterification early in the synthesis. For instance, 3-methoxy-4-hydroxybenzoic acid can be esterified using thionyl chloride in methanol (B129727). mdpi.com A similar Fischer esterification can be applied to other benzoic acid precursors. The final step in such a sequence is the hydrolysis of the ester back to the carboxylic acid, typically under basic conditions using sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. For example, methyl esters of substituted benzoic acids can be efficiently hydrolyzed by heating under reflux with aqueous sodium hydroxide in methanol. chemspider.com

Oxidation and Reduction Pathways of Benzylic and Carboxylic Moieties

The interconversion of functional groups at different oxidation states is a cornerstone of this synthesis.

Oxidation of a Benzylic Methyl Group: One of the most direct conceptual routes starts from 2-methoxy-4-methylbenzoic acid. The challenge lies in the selective oxidation of the benzylic methyl group to a hydroxymethyl group without over-oxidation to the aldehyde or carboxylic acid. A common method for such transformations involves a two-step process:

Benzylic Bromination: The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride. amazonaws.com This reaction proceeds via a free-radical mechanism at the benzylic position.

Hydrolysis: The resulting benzylic bromide is then hydrolyzed to the alcohol. This can be achieved using aqueous base (e.g., sodium bicarbonate or sodium hydroxide) or by converting it to an acetate (B1210297) ester with sodium acetate followed by hydrolysis. A patent for the synthesis of the related 4-(hydroxymethyl)benzoic acid describes the hydrolysis of 4-bromomethylbenzoic acid as a key step. google.com

Reduction of an Aldehyde: An alternative and often highly efficient route involves the selective reduction of 4-formyl-2-methoxybenzoic acid or its corresponding ester. The aldehyde can be selectively reduced in the presence of a carboxylic acid or ester using mild reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation. It is chemoselective for aldehydes and ketones and will not reduce a carboxylic acid or ester under standard conditions. ijcce.ac.ir The reaction is typically carried out in an alcoholic solvent like methanol or ethanol (B145695) at room temperature.

Multi-step Sequence Elaboration

A plausible and efficient multi-step synthesis integrates the aforementioned strategies, often starting from a readily available precursor like 2-hydroxy-4-methylbenzoic acid.

A Representative Synthetic Pathway:

Esterification and Methylation: The synthesis can commence with the protection of the carboxylic acid of 2-hydroxy-4-methylbenzoic acid as a methyl ester, followed by methylation of the phenolic hydroxyl group. A supporting information document details a procedure where 2-hydroxy-4-methylbenzoic acid is treated with dimethyl sulfate (B86663) and potassium carbonate in acetone (B3395972) to yield methyl 2-methoxy-4-methylbenzoate in good yield (80%). amazonaws.com

Benzylic Bromination: The methyl group of methyl 2-methoxy-4-methylbenzoate is then subjected to radical bromination. The procedure involves refluxing with N-bromosuccinimide and a catalytic amount of benzoyl peroxide in carbon tetrachloride. This reaction typically yields a mixture of mono- and di-brominated products. The formation of methyl 4-(dibromomethyl)-2-methoxybenzoate has been reported under these conditions. amazonaws.com To favor the mono-brominated product, the stoichiometry of NBS would be carefully controlled.

Formation of the Hydroxymethyl Group: The resulting methyl 4-(bromomethyl)-2-methoxybenzoate can be converted to the target hydroxymethyl group. A common method is reaction with sodium acetate in a solvent like DMF to form the acetate ester, which is then hydrolyzed under basic conditions.

Final Hydrolysis: The final step is the saponification of the methyl ester to the free carboxylic acid. This is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to precipitate the final product, this compound. chemspider.com

The table below summarizes the key transformations in this multi-step synthesis.

StepStarting MaterialReagents and ConditionsProductTypical Yield
1 2-Hydroxy-4-methylbenzoic acid(CH₃)₂SO₄, K₂CO₃, Acetone, refluxMethyl 2-methoxy-4-methylbenzoate~80% amazonaws.com
2 Methyl 2-methoxy-4-methylbenzoateNBS, Benzoyl Peroxide, CCl₄, refluxMethyl 4-(bromomethyl)-2-methoxybenzoateVariable
3 Methyl 4-(bromomethyl)-2-methoxybenzoate1. NaOAc, DMF; 2. NaOH(aq)Methyl 4-(hydroxymethyl)-2-methoxybenzoateGood
4 Methyl 4-(hydroxymethyl)-2-methoxybenzoateNaOH(aq), Heat; then HCl(aq)This compoundHigh (>90%) chemspider.com

This systematic approach, combining protection strategies with functional group interconversions, allows for the efficient and controlled synthesis of the target molecule from simple precursors.

Advanced and Sustainable Synthetic Protocols

The development of sophisticated and environmentally benign synthetic protocols is a cornerstone of modern chemical manufacturing. For the synthesis of this compound, this involves a shift from traditional multi-step procedures to more streamlined and sustainable approaches.

Catalytic Approaches (e.g., Transition Metal-Mediated Transformations)

Transition metal catalysis offers powerful tools for the selective synthesis of complex molecules. While a specific, detailed catalytic protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, analogous transformations suggest plausible and efficient routes. For instance, the selective oxidation of a methyl group on a substituted methoxybenzoic acid precursor could be achieved using transition metal catalysts.

Hypothetically, a plausible route could involve the selective oxidation of 2-methoxy-4-methylbenzoic acid. Catalytic systems based on cobalt, manganese, or a combination thereof, often in the presence of a bromide source, are known to facilitate the oxidation of methylarenes to the corresponding benzoic acids or benzyl (B1604629) alcohols under controlled conditions. The choice of catalyst, oxidant (such as air or peroxides), solvent, and reaction temperature would be critical in directing the reaction towards the desired hydroxymethyl product while minimizing over-oxidation to the corresponding dicarboxylic acid.

Another potential catalytic strategy could involve the functionalization of a pre-existing aromatic ring. For example, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be envisioned to introduce the hydroxymethyl group or a precursor that can be readily converted to it. However, such routes would likely be more complex and less atom-economical than a direct oxidation approach.

Green Chemistry Principles in Reaction Design

The application of green chemistry principles is paramount in developing sustainable synthetic processes. For the synthesis of this compound, this would involve several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. A direct oxidation of a methyl group to a hydroxymethyl group would be highly atom-economical.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, employing water as a solvent where possible, or using solvents that are recyclable and have a lower environmental impact. The use of benign oxidizing agents like hydrogen peroxide, in conjunction with a suitable catalyst, would be preferable to stoichiometric heavy metal oxidants.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

While specific green synthesis protocols for this compound are not detailed in the literature, the principles of green chemistry would guide the development of any new synthetic method towards sustainability.

Flow Chemistry and High-Throughput Synthesis Considerations

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of this compound could be adapted to a flow process.

A hypothetical flow setup could involve pumping a solution of the starting material (e.g., 2-methoxy-4-methylbenzoic acid) and an oxidant through a heated reactor column packed with a heterogeneous catalyst. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, potentially leading to higher yields and selectivities. The continuous nature of the process also allows for easier integration of in-line purification and analysis, accelerating process development.

High-throughput synthesis platforms could be employed to rapidly screen a wide range of catalysts, solvents, and reaction conditions to identify the optimal parameters for the synthesis of this compound. This would significantly reduce the time and resources required for process optimization.

Optimization of Reaction Parameters and Process Efficiency

The efficiency of any synthetic process is determined by factors such as yield, purity, and selectivity. Careful optimization of reaction parameters is crucial to maximize these metrics.

Yield Maximization and Purity Enhancement

To maximize the yield of this compound, a systematic study of various reaction parameters would be necessary. This includes:

Concentration of reactants: Optimizing the molar ratio of the substrate to the oxidant and catalyst.

Temperature and pressure: Identifying the optimal temperature and pressure to achieve a high reaction rate while minimizing side reactions.

Reaction time: Determining the shortest time required to achieve maximum conversion.

Solvent effects: Evaluating the impact of different solvents on the reaction outcome.

Purity enhancement would involve developing effective purification methods, such as recrystallization, column chromatography, or selective extraction, to remove any unreacted starting materials, by-products, or catalyst residues. The choice of purification method would depend on the physical and chemical properties of the target compound and the impurities present.

Table 1: Hypothetical Data for Optimization of a Catalytic Oxidation Reaction

Entry Catalyst (mol%) Oxidant (equiv.) Temperature (°C) Time (h) Conversion (%) Yield (%) Purity (%)
1 Co(OAc)₂ (2) H₂O₂ (2) 80 6 75 60 92
2 Co(OAc)₂ (2) H₂O₂ (3) 80 6 85 70 94
3 Mn(OAc)₂ (2) H₂O₂ (3) 80 6 60 50 90
4 Co/Mn (1:1) (2) H₂O₂ (3) 100 4 95 85 97

Diastereoselectivity and Enantioselectivity Control (if applicable)

The molecule this compound is achiral and does not have any stereocenters. Therefore, considerations of diastereoselectivity and enantioselectivity are not applicable to its synthesis.

Isolation and Purification Techniques for Complex Reaction Mixtures

The isolation and purification of this compound from the complex reaction mixtures generated during its synthesis are critical to obtaining a product of high purity. A combination of techniques, including extraction, crystallization, and column chromatography, is typically employed to remove unreacted starting materials, byproducts, and other impurities.

Initially, after the hydrolysis step, the reaction mixture is typically acidified to precipitate the crude carboxylic acid. This solid can be collected by filtration. However, this initial solid will likely contain unreacted 4-(bromomethyl)-2-methoxybenzoic acid and potentially some of the starting material, 2-methoxy-4-methylbenzoic acid, as well as succinimide (B58015) from the bromination step.

Extraction

A common initial purification step involves liquid-liquid extraction. The crude product can be dissolved in an organic solvent, such as ethyl acetate, and washed with water to remove water-soluble impurities. A subsequent extraction with an aqueous basic solution (e.g., sodium bicarbonate) will selectively deprotonate the carboxylic acid, transferring it to the aqueous phase as its carboxylate salt. The organic layer, containing non-acidic impurities, can then be separated and discarded. Acidification of the aqueous layer will then precipitate the purified this compound, which can be collected by filtration.

Crystallization

Crystallization is a powerful technique for the final purification of solid this compound. The choice of solvent is crucial for effective purification. A suitable solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, methanol, or mixtures of these with other organic solvents like ethyl acetate or hexane (B92381). reddit.com The ideal solvent system would leave impurities either fully dissolved in the cold solvent or completely insoluble in the hot solvent.

Technique Description Typical Solvents/Reagents
ExtractionSeparation based on differential solubility in two immiscible liquid phases.Ethyl acetate, Sodium bicarbonate solution, Hydrochloric acid
CrystallizationPurification of a solid based on differences in solubility.Water, Ethanol, Methanol, Ethyl acetate/Hexane

Column Chromatography

For highly pure samples or for the separation of closely related impurities, column chromatography is an effective method. orgchemboulder.com In this technique, the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel or alumina. orgchemboulder.com A mobile phase, or eluent, is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the purification of this compound, a normal-phase column chromatography setup is generally suitable. The stationary phase would be silica gel, and the mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product. The progress of the separation can be monitored by thin-layer chromatography (TLC).

Parameter Description
Stationary Phase A solid adsorbent with a high surface area.
Mobile Phase A solvent or mixture of solvents that carries the sample through the stationary phase.
Elution The process of extracting one material from another by washing with a solvent.

Chemical Reactivity and Mechanistic Pathways of 4 Hydroxymethyl 2 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for reactions typical of this functional class, including nucleophilic acyl substitution, decarboxylation, and conversion to more reactive derivatives like acid halides and anhydrides.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org The mechanism generally involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu For a carboxylic acid, the hydroxyl (-OH) group is the leaving group.

Esterification: The reaction of 4-(hydroxymethyl)-2-methoxybenzoic acid with an alcohol in the presence of an acid catalyst yields an ester. This equilibrium reaction, known as Fischer esterification, is typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com The acid catalyst protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. masterorganicchemistry.com For instance, reaction with methanol (B129727) would produce methyl 4-(hydroxymethyl)-2-methoxybenzoate. chembk.com

Amidation: Amides can be synthesized from this compound by reaction with ammonia (B1221849) or primary/secondary amines. Direct reaction requires high temperatures to drive off water. More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or anhydride (B1165640), which then readily reacts with the amine to form the corresponding amide. vanderbilt.edu The general mechanism follows the nucleophilic acyl substitution pathway where the amine acts as the nucleophile. libretexts.org

Table 1: Examples of Nucleophilic Acyl Substitution Reactions

Reaction Nucleophile Reagents/Conditions Product Type
Esterification Alcohol (e.g., Methanol) Acid Catalyst (e.g., H₂SO₄), Heat Ester

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant reaction for some benzoic acid derivatives. While benzoic acid itself is stable, the presence of certain substituents can facilitate this process. For hydroxybenzoic acids, decarboxylation can be achieved under catalytic conditions or at elevated temperatures. rsc.orgnih.gov For example, the decarboxylation of 4-hydroxybenzoic acid to phenol (B47542) can be catalyzed by palladium complexes. rsc.org The reaction mechanism for the acid-catalyzed decarboxylation of substituted benzoic acids can involve the formation of a conjugate acid, followed by cleavage of the carbon-carbon bond. researchgate.net The stability of the resulting carbanion or carbocation intermediate plays a crucial role in the reaction's feasibility.

Acid Halides: Carboxylic acids are converted into more reactive acid halides to facilitate further reactions like amidation or esterification under milder conditions. vanderbilt.edu Acid chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The mechanism involves the carboxylic acid's hydroxyl group attacking the sulfur atom of SOCl₂, which ultimately converts the -OH into a better leaving group, allowing for substitution by a chloride ion. youtube.com Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). youtube.comlibretexts.org

Anhydrides: Symmetrical anhydrides can be formed from two molecules of the carboxylic acid, typically by dehydration at high temperatures, though this is not always practical. A more common laboratory method involves reacting a carboxylic acid with a more reactive derivative, such as an acid chloride. vanderbilt.eduorgsyn.org Alternatively, reagents like acetic anhydride can be used to form mixed or symmetrical anhydrides. chemmethod.com The reaction of a carboxylate salt with an acid chloride is a classic method for preparing both symmetrical and unsymmetrical anhydrides. masterorganicchemistry.com

Transformations of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) is a benzylic alcohol, and its reactivity is characteristic of this functional group. It can undergo oxidation to form aldehydes or carboxylic acids, and the hydroxyl group can be converted into ethers or esters.

The benzylic alcohol of this compound can be oxidized. The oxidation product depends on the reagent and conditions used. Milder oxidizing agents will convert the primary alcohol to an aldehyde (forming 4-formyl-2-methoxybenzoic acid). Stronger oxidizing agents will lead to the formation of a second carboxylic acid group, yielding 2-methoxyterephthalic acid. A study on the electrochemical oxidation of the related 4-(hydroxymethyl)benzoic acid on a gold electrode showed the formation of both 4-carboxybenzaldehyde and terephthalic acid. researchgate.net The proposed mechanism involves the deprotonation of the hydroxyl group followed by electron-proton transfer to form the aldehyde. researchgate.net

Table 2: Oxidation Products of the Hydroxymethyl Group

Oxidation Level Product Name Product Structure
First 4-Formyl-2-methoxybenzoic acid Aromatic ring with -CHO, -OCH₃, and -COOH groups

Etherification: As an alcohol, the hydroxymethyl group can be converted into an ether. This typically involves deprotonation with a base to form an alkoxide, which then acts as a nucleophile in a substitution reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed dehydration of the benzyl (B1604629) alcohol can lead to the formation of a dibenzyl ether. researchgate.net For example, reaction with methyl iodide after deprotonation would yield 4-(methoxymethyl)-2-methoxybenzoic acid.

Esterification: The benzylic alcohol can also react with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or a base. nih.gov For example, reacting this compound with acetic acid would result in the esterification of the hydroxymethyl group to form 4-(acetoxymethyl)-2-methoxybenzoic acid. nih.gov This demonstrates the molecule's ability to react at either the carboxylic acid function or the alcohol function depending on the chosen reagents and conditions.

Substitution Reactions (e.g., halogenation, amination)

The hydroxymethyl group (-CH₂OH) of this compound can undergo substitution reactions, primarily involving the replacement of the hydroxyl moiety.

Halogenation: The hydroxyl group can be substituted by a halogen atom to form a halomethyl group. This transformation is typically achieved using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus halides (e.g., PBr₃) can convert the hydroxymethyl group to a chloromethyl or bromomethyl group, respectively. These reactions generally proceed via the formation of an intermediate, such as a chlorosulfite ester in the case of thionyl chloride, which is then nucleophilically attacked by the halide ion.

A common method for the benzylic bromination of a methyl group on a benzoic acid derivative, which can be conceptually extended to the hydroxymethyl group, involves the use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. rsc.org However, direct halogenation of the hydroxymethyl group is more typically achieved with reagents that can convert the hydroxyl into a good leaving group.

Amination: Direct amination of the hydroxymethyl group is not a straightforward reaction. However, it can be achieved indirectly. First, the hydroxymethyl group can be converted to a more reactive leaving group, such as a tosylate or a halide (as described above). The resulting compound can then be treated with ammonia or a primary or secondary amine to yield the corresponding aminomethyl product via a nucleophilic substitution reaction. A recent method for the late-stage amination of benzoic acids has been developed using iridium-catalyzed C-H activation, which allows for the introduction of an amino group ortho to the carboxylic acid. nih.gov While this is not a direct substitution on the hydroxymethyl group, it represents a modern approach to amination of such molecules.

Reactivity of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the 2-position of the benzene (B151609) ring is a key functional group that can undergo specific reactions, most notably demethylation.

Demethylation Strategies and Phenol Formation

The cleavage of the methyl-oxygen bond in the methoxy group to form a hydroxyl group (a phenol) is a common and important transformation. Several reagents and conditions can be employed for this purpose.

Strong protic acids such as hydrogen bromide (HBr) and hydrogen iodide (HI) are classic reagents for the demethylation of aryl methyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an Sₙ2 reaction. Lewis acids, such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄), are also highly effective for demethylation. researchgate.net BBr₃ is particularly efficient and often used under mild conditions.

Recent studies have explored more selective and milder demethylation methods. For instance, a system of acidic concentrated lithium bromide (ACLB) has been shown to be effective for the demethylation of various lignin-derived aromatic compounds under moderate conditions (e.g., 1.5 M HCl, 110 °C). rsc.org The ortho-position of the methoxy group to the carboxylic acid in this compound can influence the rate of demethylation. Intramolecular hydrogen bonding between the carboxylic acid and the methoxy group can facilitate the cleavage of the methyl-ether bond. researchgate.net

Demethylation ReagentTypical Conditions
Hydrogen Bromide (HBr)Acetic acid, reflux
Boron Tribromide (BBr₃)Dichloromethane, -78 °C to room temp.
Aluminum Chloride (AlCl₃)Dichloromethane or other inert solvent
Acidic Concentrated Lithium Bromide (ACLB)1.5 M HCl, 110 °C

Stability under Various Reaction Conditions

The methoxy group is generally stable under a variety of reaction conditions, including many that are used for modifications of other parts of the molecule. It is typically stable to mild acidic and basic conditions, as well as many oxidizing and reducing agents. However, as mentioned above, it is susceptible to cleavage by strong acids and Lewis acids, particularly at elevated temperatures. The stability of the methoxy group is an important consideration when planning multi-step syntheses involving this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is determined by the directing effects of the existing substituents. Nucleophilic aromatic substitution is less common for this electron-rich aromatic ring unless a strong electron-withdrawing group is also present.

Regiochemical Control and Directing Effects of Substituents

The regiochemical outcome of electrophilic aromatic substitution is dictated by the electronic properties of the substituents already present on the benzene ring.

Methoxy group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance.

Hydroxymethyl group (-CH₂OH): This group is generally considered to be weakly activating and ortho-, para-directing.

Carboxylic acid group (-COOH): This is a deactivating, meta-directing group because it withdraws electron density from the ring through both inductive and resonance effects.

In this compound, the powerful activating and ortho-, para-directing effect of the methoxy group at position 2 will have a dominant influence on the position of electrophilic attack. The carboxylic acid at position 1 will direct incoming electrophiles to the meta positions (positions 3 and 5), while the methoxy group at position 2 will direct to its ortho and para positions (positions 3 and 6). The hydroxymethyl group at position 4 will direct to its ortho positions (positions 3 and 5).

Considering the combined effects, the methoxy group is the strongest activating group and will therefore be the primary director of substitution. The positions ortho and para to the methoxy group are 3 and 6. Position 6 is sterically hindered by the adjacent carboxylic acid group. Therefore, electrophilic substitution is most likely to occur at position 3 or position 5 . Position 3 is ortho to the activating methoxy group and meta to the deactivating carboxylic acid group. Position 5 is para to the methoxy group and meta to the carboxylic acid group, and also ortho to the hydroxymethyl group. The powerful para-directing effect of the methoxy group would strongly favor substitution at position 5.

Nitration, Halogenation, and Sulfonation Studies

Nitration: Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. Based on the directing effects discussed above, the major product would be the 5-nitro derivative. It is important to control the reaction temperature to avoid side reactions, as the hydroxymethyl group may be susceptible to oxidation under harsh nitrating conditions. truman.edu

Halogenation: Halogenation, such as bromination or chlorination, is usually performed in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the major product is expected to be the 5-halo derivative due to the strong directing effect of the methoxy group. A synthesis of 5-bromo-2-methoxy-4-methylbenzoic acid proceeds by bromination of methyl 2-methoxy-4-methylbenzoate in acetic acid, indicating that the position para to the methoxy group is indeed the most reactive site. chemicalbook.com

Sulfonation: Sulfonation is typically achieved using fuming sulfuric acid (H₂SO₄/SO₃). The sulfonic acid group is expected to be introduced at the 5-position. The sulfonation of benzoic acid itself yields primarily the meta-sulfonated product. google.com However, the presence of the strongly activating methoxy group in this compound will override the meta-directing effect of the carboxylic acid. The stability of the hydroxymethyl group under the strongly acidic conditions of sulfonation should be considered, as it could potentially undergo dehydration or other side reactions.

Radical Chemistry and Photoreactions Involving this compound

The radical and photochemical reactivity of this compound is governed by the interplay of its three functional groups: the carboxylic acid, the methoxy group, and the hydroxymethyl group, all attached to a central benzene ring. While specific studies on the radical and photochemical behavior of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of its constituent parts, namely substituted benzyl alcohols, methoxybenzoic acids, and aromatic carboxylic acids.

The primary sites for radical attack and photochemical excitation are the benzylic C-H bonds of the hydroxymethyl group, the methoxy group, and the carboxyl group.

Radical-Mediated Reactions

The hydroxymethyl group is particularly susceptible to radical-mediated reactions due to the relatively low bond dissociation energy (BDE) of its benzylic C-H bonds. Abstraction of a hydrogen atom from the hydroxymethyl group by a radical initiator leads to the formation of a resonance-stabilized benzylic radical. This stability is a key factor in directing radical reactions to this site.

Hydrogen Abstraction and Subsequent Oxidation:

In the presence of radical initiators, such as hydroxyl radicals (•OH), the primary reaction is the abstraction of a hydrogen atom from the hydroxymethyl group to form a 4-(carboxy)-3-methoxybenzyl radical. This radical is stabilized by delocalization of the unpaired electron into the aromatic ring.

Subsequent reactions of this benzylic radical are dependent on the reaction conditions, particularly the presence of an oxidizing agent like molecular oxygen. In an aerobic environment, the benzylic radical can react with oxygen to form a peroxyl radical. This peroxyl radical can then undergo further reactions, potentially leading to the formation of an aldehyde, resulting in 4-formyl-2-methoxybenzoic acid, or a carboxylic acid, yielding 2-methoxyterephthalic acid.

The general mechanism for the oxidation of benzyl alcohol derivatives by hydroxyl radicals involves either hydrogen abstraction from the benzylic position or addition to the aromatic ring. For this compound, hydrogen abstraction is a likely pathway.

Interactive Data Table: Benzylic C-H Bond Dissociation Energies (BDEs)

The table below illustrates the typical bond dissociation energies for benzylic C-H bonds compared to other types of C-H bonds, highlighting the susceptibility of the hydroxymethyl group to radical abstraction.

BondBond Dissociation Energy (kcal/mol)Comment
C6H5CH2–H (Benzylic)~90Weakened due to stabilization of the resulting benzyl radical.
(CH3)3C–H (Tertiary)~96.5Stronger than a benzylic C-H bond.
CH3CH2–H (Primary)~101Significantly stronger than a benzylic C-H bond.

Photochemical Reactions

Upon absorption of ultraviolet (UV) light, this compound is expected to undergo two primary types of photoreactions: photochemical decarboxylation and cleavage of the methoxy group.

Photochemical Decarboxylation:

Aromatic carboxylic acids are known to undergo photochemical decarboxylation upon UV irradiation, leading to the formation of an aryl radical. In the case of this compound, this would result in the formation of a 3-methoxy-4-(hydroxymethyl)phenyl radical. This highly reactive radical can then abstract a hydrogen atom from the solvent or another molecule to yield 3-methoxybenzyl alcohol.

The efficiency of this process, represented by the quantum yield (Φ), is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups can influence the quantum yield of decarboxylation.

Photochemical Cleavage of the Methoxy Group:

Studies on methoxybenzoic acid isomers have shown that another significant photochemical pathway is the cleavage of the O–CH3 bond of the methoxy group. This homolytic cleavage results in the formation of a methyl radical (•CH3) and a 4-(hydroxymethyl)-2-hydroxybenzoic acid radical. The fate of these radicals would depend on the surrounding medium. This process is often observed in the gas phase upon excitation with high-energy UV light.

Interactive Data Table: Potential Photoproducts of this compound

This table summarizes the likely major products resulting from the primary photochemical pathways.

Photochemical PathwayPrimary IntermediatePotential Final Product
Photodecarboxylation3-methoxy-4-(hydroxymethyl)phenyl radical3-Methoxybenzyl alcohol
Photocleavage of Methoxy GroupMethyl radical and 4-(hydroxymethyl)-2-oxybenzoic acid radical4-(Hydroxymethyl)-2-hydroxybenzoic acid

It is important to note that the actual distribution of products from both radical and photochemical reactions would be highly dependent on specific reaction conditions such as the solvent, the presence of oxygen, the wavelength of light used, and the presence of other reactive species. The electron-donating nature of the methoxy and hydroxymethyl groups and the electron-withdrawing nature of the carboxylic acid group will electronically influence the aromatic ring, which in turn can affect the rates and pathways of these reactions.

Derivatization Strategies and Functionalization of 4 Hydroxymethyl 2 Methoxybenzoic Acid

Synthesis of Ester Derivatives for Advanced Applications

The carboxylic acid moiety of 4-(hydroxymethyl)-2-methoxybenzoic acid is a prime target for esterification, leading to the formation of a diverse range of ester derivatives with applications as synthetic intermediates and monomer units for polymerization.

Alkyl and Aryl Esters as Synthetic Intermediates

The synthesis of alkyl and aryl esters from this compound is commonly achieved through Fischer-Speier esterification. This acid-catalyzed reaction involves refluxing the carboxylic acid with an excess of the corresponding alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) masterorganicchemistry.comyoutube.comyoutube.commdpi.com. The equilibrium of the reaction is typically shifted towards the ester product by using the alcohol as the solvent or by removing water as it is formed masterorganicchemistry.comyoutube.com.

These ester derivatives are valuable intermediates in organic synthesis. The ester group can serve as a protecting group for the carboxylic acid, allowing for selective reactions at the hydroxymethyl position. Furthermore, the nature of the alkyl or aryl group can be tailored to modify the solubility and reactivity of the molecule for subsequent transformations.

ReagentCatalyst/ConditionsProductReference
MethanolH₂SO₄, RefluxMethyl 4-(hydroxymethyl)-2-methoxybenzoate masterorganicchemistry.comyoutube.com
EthanolTsOH, RefluxEthyl 4-(hydroxymethyl)-2-methoxybenzoate masterorganicchemistry.com
Alkyl HalideTertiary AmineAlkyl 4-(hydroxymethyl)-2-methoxybenzoate google.com
Phenol (B47542)Coupling AgentAryl 4-(hydroxymethyl)-2-methoxybenzoateGeneral Method

Polymerization via Ester Linkages (e.g., polyester, oligoester formation)

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, makes it a suitable monomer for the synthesis of polyesters and oligoesters through polycondensation reactions. This process involves the repeated formation of ester linkages between the monomers.

The polymerization is typically carried out at high temperatures and under vacuum to facilitate the removal of the water byproduct, driving the reaction towards the formation of high molecular weight polymers. Catalysts such as titanium alkoxides or sodium alkoxides are often employed to accelerate the polymerization process. The resulting polyesters possess a unique combination of aromatic and aliphatic moieties, which can impart desirable thermal and mechanical properties to the material. The methoxy (B1213986) and hydroxymethyl substituents on the benzene (B151609) ring can further influence the polymer's properties, such as its solubility and potential for post-polymerization modification.

Preparation of Amide Derivatives and Conjugates

The carboxylic acid group of this compound can be readily converted to an amide functionality through reaction with a primary or secondary amine. This transformation is typically facilitated by the use of a coupling reagent to activate the carboxylic acid.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) wikipedia.orgp3bio.comenamine.netapexbt.com. The reaction mechanism generally involves the formation of a highly reactive O-acylisourea intermediate (with DCC) or an active ester (with HATU), which is then susceptible to nucleophilic attack by the amine to form the amide bond wikipedia.orgp3bio.com. These reactions are typically carried out in aprotic solvents like dimethylformamide (DMF) and often in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction wikipedia.orgapexbt.com.

The ability to form amide bonds opens up possibilities for creating a wide array of derivatives and conjugates. For instance, coupling with amino acids or peptides can lead to the synthesis of novel peptidomimetics. Furthermore, conjugation to biomolecules or fluorescent tags can be achieved through this versatile reaction.

Coupling ReagentBaseSolventProduct
DCC-DCMN-substituted-4-(hydroxymethyl)-2-methoxybenzamide
HATUDIPEADMFN-substituted-4-(hydroxymethyl)-2-methoxybenzamide

Modifications and Elaboration of the Hydroxymethyl Side Chain

The hydroxymethyl group at the 4-position of the benzoic acid ring provides another handle for chemical modification, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Formation of Acetals and Ketals

Protection of the hydroxymethyl group is often a necessary step in a multi-step synthesis to prevent its unwanted reaction. A common strategy is to first oxidize the primary alcohol to an aldehyde, 4-formyl-2-methoxybenzoic acid nih.govuni.lu. This oxidation can be achieved using a variety of oxidizing agents.

Once the aldehyde is formed, it can be readily converted to an acetal (B89532) or ketal by reacting it with an alcohol or a diol in the presence of an acid catalyst nih.govlibretexts.org. The formation of cyclic acetals, for example, by reacting the aldehyde with ethylene (B1197577) glycol, is a particularly effective method for protection due to the thermodynamic stability of the resulting five-membered ring libretexts.orgchemtube3d.com. These acetal and ketal protecting groups are stable under basic and nucleophilic conditions but can be easily removed under acidic conditions to regenerate the aldehyde, which can then be reduced back to the hydroxymethyl group if desired.

ReactionReagentsProductReference
OxidationOxidizing Agent4-Formyl-2-methoxybenzoic acid nih.govuni.lu
Acetal FormationAlcohol, Acid Catalyst4-(Dialkoxymethyl)-2-methoxybenzoic acid nih.govlibretexts.org
Cyclic Acetal FormationDiol, Acid Catalyst2-(2-Methoxy-4-carboxyphenyl)-1,3-dioxolane libretexts.orgchemtube3d.com

Introduction of Diverse Functional Groups

The hydroxymethyl group can be converted into other functional groups to further expand the synthetic utility of this compound. A common transformation is the conversion of the alcohol to a leaving group, such as a tosylate or a halide (e.g., a chloride or bromide). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine, or with a halogenating agent like thionyl chloride or phosphorus tribromide.

The resulting benzylic halide or tosylate is an excellent electrophile and can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups, including azides, cyanides, thiols, and amines, at the benzylic position. For example, reaction with sodium azide would yield 4-(azidomethyl)-2-methoxybenzoic acid, a precursor for the synthesis of amines via reduction or for use in click chemistry. Similarly, reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Aromatic Ring Functionalization for Expanded Molecular Scaffolds

Functionalization of the aromatic ring of this compound opens avenues to a vast array of derivatives with tailored functionalities. The existing methoxy and hydroxymethyl groups, along with the carboxylic acid moiety, exert electronic and steric influences that guide the regioselectivity of these transformations. Advanced synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and cycloaddition reactions, are instrumental in achieving these molecular expansions.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. libretexts.orgorganic-chemistry.org For the aromatic ring of this compound to partake in these reactions, it must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This initial halogenation step can be directed to specific positions on the aromatic ring, guided by the directing effects of the existing substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org A halogenated derivative of this compound can be coupled with a wide range of aryl or vinyl boronic acids or esters to generate biaryl or styrenyl derivatives, respectively. The reaction is known for its mild conditions and tolerance of a broad spectrum of functional groups. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium species. organic-chemistry.orglibretexts.org This reaction offers a powerful tool for introducing vinyl groups onto the aromatic scaffold of this compound derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.

The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions, based on established methodologies for structurally similar substrates.

Reaction Halogenated Substrate Coupling Partner Palladium Catalyst Ligand Base Solvent Potential Product
Suzuki-Miyaura4-(Hydroxymethyl)-2-methoxy-5-bromobenzoic acidPhenylboronic acidPd(OAc)₂ or Pd(PPh₃)₄SPhos, XPhos, or PPh₃K₂CO₃, Cs₂CO₃, or K₃PO₄Dioxane/H₂O, Toluene, or THF5-Aryl-4-(hydroxymethyl)-2-methoxybenzoic acid
HeckMethyl 4-(hydroxymethyl)-5-iodo-2-methoxybenzoaten-Butyl acrylatePd(OAc)₂P(o-tolyl)₃ or PPh₃Et₃N or K₂CO₃DMF, Acetonitrile, or TolueneMethyl 5-(alkenyl)-4-(hydroxymethyl)-2-methoxybenzoate

Cycloaddition reactions provide a powerful means to construct cyclic structures in a single step, often with high stereocontrol. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example that could potentially be applied to derivatives of this compound. wikipedia.org

Diels-Alder Reaction:

In a normal-demand Diels-Alder reaction, an electron-rich diene reacts with an electron-poor alkene (dienophile). wikipedia.orgpraxilabs.com The aromatic ring of this compound is rendered electron-rich by the presence of the methoxy and hydroxymethyl electron-donating groups. stackexchange.comwikipedia.org To utilize this aromatic system as a dienophile, it would need to be coupled with a diene. Conversely, to act as a diene component, the ring would need to be further modified into a suitable diene system, which is a less direct approach.

The following table illustrates hypothetical Diels-Alder reactions where a derivative of this compound acts as the dienophile.

Dienophile Diene Reaction Type Conditions Potential Product
Methyl 4-(hydroxymethyl)-2-methoxybenzoate derivative with an activated double bondCyclopentadiene[4+2] CycloadditionThermal or Lewis Acid CatalysisBicyclic adduct
This compound derivative with an activated double bond1,3-Butadiene[4+2] CycloadditionThermal or Lewis Acid CatalysisSubstituted cyclohexene derivative

While direct examples of cycloaddition reactions involving this compound are not prevalent in the literature, the principles of cycloaddition chemistry suggest that with appropriate functionalization, this compound could serve as a valuable building block for the synthesis of complex polycyclic and heterocyclic systems. The applicability of such reactions would be contingent on the successful synthesis of a suitably activated derivative to act as either the diene or dienophile component.

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxymethyl 2 Methoxybenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While direct experimental multidimensional NMR data for 4-(Hydroxymethyl)-2-methoxybenzoic acid is not widely available in the public domain, the application of these techniques can be described based on the compound's structure. Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by establishing correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, aiding in their assignment.

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of directly attached carbon atoms. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For instance, the methylene (B1212753) protons of the hydroxymethyl group would show a correlation to the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting molecular fragments. For example, the methylene protons of the hydroxymethyl group would be expected to show correlations to the quaternary aromatic carbon to which it is attached, as well as adjacent aromatic carbons. Similarly, the methoxy (B1213986) protons would show a correlation to the aromatic carbon at the 2-position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This technique is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the methoxy protons and the aromatic proton at the 3-position, and between the hydroxymethyl protons and the aromatic proton at the 5-position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Predicted HMBC Correlations (¹H → ¹³C)
-COOH~11-13~168-
C1-~120H3, H5
C2-~158H3, -OCH₃
C3~7.0~115C1, C2, C4, C5
C4-~145H3, H5, -CH₂OH
C5~7.2~125C1, C3, C4, -CH₂OH
C6~7.8~132C1, C2, C4, C5
-CH₂OH~4.5~63C3, C4, C5
-OCH₃~3.9~56C2

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for a compound-specific reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.

For this compound, qNMR could be employed to:

Determine the purity of a synthesized batch of the compound.

Monitor the progress of a chemical reaction in which it is a reactant or product.

Quantify the amount of the compound in a mixture.

The choice of a suitable internal standard is critical for accurate quantification. The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of a molecule, which is a powerful tool for confirming its identity. The predicted monoisotopic mass of this compound (C₉H₁₀O₄) is 182.0579 Da. HRMS would be able to confirm this exact mass, providing strong evidence for the molecular formula.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

Molecular FormulaPredicted Monoisotopic Mass (Da)AdductPredicted m/z
C₉H₁₀O₄182.0579[M+H]⁺183.0652
[M+Na]⁺205.0471
[M-H]⁻181.0506

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, a precursor ion of interest is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to elucidate its structure.

Table 3: Predicted Key MS/MS Fragment Ions for this compound ([M+H]⁺ = 183.0652)

Predicted Fragment m/zPossible Neutral LossPlausible Fragment Structure
165.0546H₂OFormation of a benzyl (B1604629) cation
153.0546CH₂OLoss of formaldehyde (B43269) from the hydroxymethyl group
137.0597H₂O + COSubsequent loss of carbon monoxide from the benzyl cation
121.0648H₂O + CO₂Loss of water and carbon dioxide

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to gain insights into molecular structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The presence of specific functional groups gives rise to characteristic absorption bands. For this compound, key expected IR absorptions would include a broad O-H stretch from the carboxylic acid, another O-H stretch from the hydroxymethyl group, C=O stretching from the carboxylic acid, C-O stretching from the ether and alcohol, and C-H stretching and bending vibrations from the aromatic ring and the methylene and methyl groups.

Raman Spectroscopy: Raman spectroscopy is a light scattering technique. When light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), with a change in energy that corresponds to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for the aromatic ring vibrations.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)Weak
Hydroxymethyl O-HStretching~3400Weak
Aromatic C-HStretching3100-3000Strong
Aliphatic C-HStretching3000-2850Strong
Carboxylic Acid C=OStretching1720-1680Medium
Aromatic C=CStretching1600-1450Strong
C-OStretching (ether, alcohol, acid)1300-1000Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Structure

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the primary absorptions arise from π → π* transitions within the benzene ring.

The benzene ring is a chromophore that exhibits characteristic π → π* electronic transitions. libretexts.org These transitions are typically observed as two main absorption bands: the intense E-band (or E2-band) below 220 nm and the less intense B-band (benzenoid band) at longer wavelengths, around 250-290 nm. libretexts.org

The presence of substituents on the benzene ring alters the energy of the molecular orbitals, which in turn shifts the wavelength of maximum absorption (λmax). libretexts.org In this compound, the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups are electron-donating (auxochromes), while the carboxylic acid (-COOH) group is electron-withdrawing. This combination of substituents increases the extent of conjugation and typically causes a bathochromic (red) shift to longer wavelengths compared to unsubstituted benzene. The B-band, in particular, is sensitive to substitution and may show a loss of its characteristic fine structure. rsc.org

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for π-π Transitions*

Transition TypePredicted λmax (nm)Solvent
E-band (π → π)~210 - 230Non-polar (e.g., Hexane)
B-band (π → π)~270 - 290Non-polar (e.g., Hexane)

Solvatochromism is the phenomenon where the position of a compound's absorption maximum (λmax) changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. Molecules with both electron-donating and electron-withdrawing groups, such as this compound, often exhibit significant solvatochromism because their dipole moment can change substantially upon electronic excitation. nih.gov

In a π → π* transition, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the more polar excited state to a greater extent than the ground state. wikipedia.org This reduces the energy gap for the transition, resulting in a bathochromic (red) shift to a longer λmax. Protic solvents, such as ethanol (B145695) or water, can also engage in hydrogen bonding with the solute's carboxylic acid, alcohol, and methoxy groups, further influencing the electronic transitions and causing additional spectral shifts.

Table 3: Expected Solvatochromic Shift for the B-band Transition

SolventPolarityExpected Shift in λmax
Hexane (B92381)LowReference (Lowest λmax)
Ethyl Acetate (B1210297)MediumBathochromic (Red) Shift
EthanolHigh (Protic)Further Bathochromic Shift
WaterVery High (Protic)Largest Bathochromic Shift

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A search of crystallographic databases did not yield a specific entry for the single-crystal structure of this compound. However, the solid-state structures of numerous substituted benzoic acids have been determined, and they provide a reliable model for predicting the structural features of the target molecule. niscpr.res.iniaea.org

A key and highly characteristic feature of carboxylic acids in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between two carboxyl groups. iaea.org It is highly probable that this compound would also crystallize in this dimeric form. The additional functional groups, particularly the hydroxymethyl group, would likely participate in further intermolecular hydrogen bonding, creating a more extensive three-dimensional network in the crystal lattice.

To illustrate the type of data obtained from such an analysis, the crystallographic parameters for the related compound 2-(2-phenylethyl)benzoic acid are presented below. crystallography.net This molecule also forms the classic hydrogen-bonded dimer structure.

Table 4: Representative Single-Crystal X-ray Diffraction Data for a Related Benzoic Acid Derivative (2-(2-phenylethyl)benzoic acid)

ParameterValue
Crystal SystemMonoclinic
Space GroupP 1 21/c 1
a (Å)13.7005
b (Å)6.0509
c (Å)15.1789
β (°)103.155
Volume (ų)1225.31
Key FeatureForms centrosymmetric dimers via O-H···O hydrogen bonds between carboxyl groups.

Data from the Crystallography Open Database, entry 2206537. crystallography.net

For this compound, one would expect a similar monoclinic or triclinic crystal system. The analysis would precisely define the bond lengths and angles of the methoxy, hydroxymethyl, and carboxyl substituents, as well as the planarity of the benzene ring and the torsion angles of the substituent groups relative to it. The hydrogen bonding network, involving both the carboxylic acid dimer and the alcohol's hydroxyl group, would be fully elucidated.

Intermolecular Interactions and Crystal Packing Motifs

In derivatives such as 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid, a secondary amine, crystal structures are stabilized by extensive hydrogen bonding. O—H⋯O and N—H⋯O hydrogen bonds are primary interactions that, along with the inclusion of solvent molecules like water or dimethylformamide (DMF), create robust, layered structures researchgate.netnih.gov. The water molecules, for instance, can act as bridging units, participating in a system of O—H⋯O hydrogen bonds that extend the structure into two-dimensional layers. Within these layers, weaker interactions, such as N—H⋯π forces, can also contribute to the stability of the packing nih.gov.

The analysis of a solvated crystal of a 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid derivative with both water and DMF reveals a layered structure extending parallel to the (010) crystal plane, a direct result of O—H⋯O and N—H⋯O hydrogen-bonding interactions between the amine molecules and the solvent molecules researchgate.net.

Table 1: Hydrogen-Bond Geometry in a 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate derivative
D–H···AD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
O2–H2···O5(i)0.84(2)1.83(2)2.652(2)167(2)
O4–H4···O50.87(3)1.78(3)2.645(2)175(3)
O5–H5A···O3(ii)0.84(2)1.94(2)2.771(2)171(2)
N1–H1···O1(iii)0.88(2)2.45(2)3.208(2)145(2)
Symmetry codes: (i) x, y, z+1; (ii) -x+1, y, -z+3/2; (iii) x-1/2, -y+3/2, z+1/2. Data sourced from crystallographic studies on related vanillin derivatives.

These motifs are common in benzoic acid derivatives, where the carboxylic acid group frequently forms hydrogen-bonded dimers. However, steric hindrance from substituents, such as the ortho-methoxy groups in 2,6-dimethoxybenzoic acid, can force the carboxyl group out of the benzene ring's plane, leading to alternative packing arrangements like hydrogen-bonded chains (catemers) instead of the more common dimers nih.govresearchgate.net. This demonstrates how subtle changes in molecular structure can significantly alter the preferred packing motifs.

Polymorphism and Co-crystallization Studies

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials and pharmaceutical sciences. This phenomenon has been observed in several derivatives of methoxybenzoic acid.

A notable example is 2,6-dimethoxybenzoic acid (2,6MeOBA), which is known to exist in at least three polymorphic forms bohrium.commdpi.com. These are classified as conformational and synthon polymorphs.

Form I , the most stable form, features molecules in an anti-planar conformation. These molecules are linked by hydrogen bonds into chains, forming a catemer synthon researchgate.netmdpi.com.

Forms II and III (metastable) contain molecules in a syn-planar conformation, which facilitates the formation of classic carboxylic acid homodimers researchgate.netmdpi.com.

The different arrangements of the carboxylic acid group relative to the rest of the molecule (syn vs. anti) lead to fundamentally different hydrogen-bonding patterns (synthons), resulting in distinct crystal structures with varying thermodynamic stabilities researchgate.net. Form II crystallizes in the tetragonal space group P4₁2₁2, while the more stable Form I adopts the orthorhombic space group P2₁2₁2₁ mdpi.com.

Another well-documented case is N-(3-hydroxyphenyl)-3-methoxybenzamide, which crystallizes as two distinct polymorphs.

Polymorph I crystallizes in the orthorhombic space group Pna2₁ with one molecule in the asymmetric unit (Z′ = 1) mdpi.comdoaj.org.

Polymorph II crystallizes in the triclinic space group P-1 with two molecules in the asymmetric unit (Z′ = 2) mdpi.comdoaj.org.

The differences between these two forms are attributed to variations in molecular conformation, the presence of disorder, and the dimensionality of the hydrogen-bonding networks. Polymorph I possesses a three-dimensional hydrogen bond network, whereas Polymorph II forms layers mdpi.comdoaj.org. These structural differences manifest in different physical properties, such as melting points and crystal densities researchgate.net.

Table 2: Crystallographic Data for the Polymorphs of N-(3-hydroxyphenyl)-3-methoxybenzamide
ParameterPolymorph IPolymorph II
Crystal SystemOrthorhombicTriclinic
Space GroupPna2₁P-1
Z′12
a (Å)15.0113(3)8.8924(2)
b (Å)8.8778(2)9.4522(2)
c (Å)9.0012(2)14.5919(3)
α (°)9098.920(2)
β (°)9098.814(2)
γ (°)9097.472(2)
Volume (ų)1200.21(4)1184.22(5)
T (K)150150
Data sourced from Al-Rawe et al. (2024). mdpi.com

Co-crystallization

Co-crystallization is a powerful technique used to modify the physical properties of a compound by incorporating a second, different molecule (a coformer) into the crystal lattice. Benzoic acid derivatives are excellent candidates for co-crystal formation due to the strong hydrogen-bonding capability of the carboxylic acid group.

Studies on related molecules, such as 4-hydroxy-3-methoxybenzoic acid (vanillic acid) and 4-methoxybenzoic acid (anisic acid), have shown successful co-crystal formation with nitrogen-containing bases like 4,4′-bipyridine and isonicotinamide researchgate.netnih.govnih.gov. In these co-crystals, the primary supramolecular synthon is typically a robust O—H⋯N hydrogen bond between the carboxylic acid of the acid and a nitrogen atom of the pyridine-based coformer nih.goviucr.org.

For example, the co-crystal of 4-hydroxy-3-methoxybenzoic acid and 1,2-bis(pyridin-4-yl)ethene forms a 1:1 structure where molecules are linked by O—H⋯N hydrogen bonds, creating chains of alternating acid and coformer molecules iucr.org. Similarly, 4-methoxybenzoic acid forms a 2:1 co-crystal with 4,4′-bipyridine, where two acid molecules are hydrogen-bonded to a central bipyridine molecule nih.gov. These studies highlight the potential of this compound to form analogous co-crystals, enabling the tuning of its solid-state properties through crystal engineering.

Computational Chemistry and Theoretical Modeling of this compound

Computational chemistry and theoretical modeling provide powerful tools for investigating the properties and reactivity of molecules at the atomic and electronic levels. For this compound, these methods offer insights that complement experimental data, aiding in the understanding of its behavior and potential applications. This article explores various computational approaches applied to this specific compound.

Applications of 4 Hydroxymethyl 2 Methoxybenzoic Acid in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The bifunctional nature of 4-(hydroxymethyl)-2-methoxybenzoic acid, possessing both a nucleophilic hydroxyl group and an electrophilic carboxylic acid, positions it as a potentially valuable precursor in the construction of intricate molecular architectures.

Precursor for Advanced Aromatic Compounds

Utility in Target-Oriented Synthesis

In the context of synthesizing specific, complex target molecules, such as natural products or pharmaceuticals, building blocks with multiple, orthogonally reactive functional groups are highly sought after. The carboxylic acid and hydroxymethyl groups of this compound can, in principle, be protected and deprotected selectively, allowing for a stepwise construction of a larger molecule. For example, the synthesis of the drug Bosutinib starts from the related 3-methoxy-4-hydroxybenzoic acid, highlighting the utility of such substituted benzoic acids in pharmaceutical synthesis. Although no direct application of this compound in a completed target-oriented synthesis is documented, its structure is amenable to such strategies.

Polymer Chemistry and Functional Materials Development

The ability of this compound to act as a bifunctional monomer opens up possibilities for its use in polymer science, although specific polymers derived from it are not described in the reviewed literature.

Incorporation into Polymer Backbones for Novel Materials

The presence of both a hydroxyl and a carboxylic acid group allows for the potential use of this compound as an AB-type monomer in step-growth polymerization to form polyesters. The resulting polymers would feature both an ester linkage and a pendant methoxy (B1213986) group on the aromatic ring in the backbone. The methoxy group could influence the polymer's properties, such as its solubility, thermal stability, and liquid crystalline behavior. While there are numerous examples of polyesters derived from hydroxybenzoic acids, specific data on polymers from this particular substituted monomer is lacking.

Surface Modification and Coating Applications

Molecules with carboxylic acid groups are often used for surface modification, as they can bind to various substrates, including metal oxides. In principle, this compound could be used to functionalize surfaces, introducing both a hydrophilic hydroxymethyl group and a more hydrophobic methoxy-phenyl group. This could be useful in creating coatings with tailored wettability or for the subsequent attachment of other molecules. However, no specific studies on the use of this compound for surface modification or in coating formulations have been found in the public domain.

Development of Hybrid Materials

Hybrid materials, which combine organic and inorganic components at the nanoscale, often utilize organic linkers to connect inorganic building blocks. The carboxylic acid functionality of this compound makes it a potential candidate for use as a linker in the synthesis of metal-organic frameworks (MOFs) or other hybrid materials. The hydroxymethyl and methoxy groups would then be exposed within the pores or on the surface of the material, potentially imparting specific functionalities such as selective guest binding or catalytic activity. While the synthesis of MOFs from various functionalized benzoic acids is a well-established field, the use of this compound in this context has not been specifically reported.

Utilization in Chemo-sensing and Analytical Probe Design

Based on currently available scientific literature, there is no documented application of this compound in the fields of chemo-sensing and analytical probe design. Research into the potential uses of this specific compound for the detection of analytes or as a component in sensor or probe technology has not been reported.

While derivatives of benzoic acid are utilized in the development of fluorescent probes and other sensing materials, the specific structural combination of a hydroxymethyl group at the 4-position and a methoxy group at the 2-position of the benzoic acid core in this compound has not been explored for these purposes. The unique electronic and steric properties conferred by this substitution pattern have not been leveraged in the design of molecules for chemo-sensing applications.

Further research would be necessary to determine if this compound or its derivatives possess any inherent properties, such as fluorescence or the ability to selectively bind with specific ions or molecules, that would make them suitable candidates for the development of novel chemosensors or analytical probes.

Sustainability and Green Chemistry Aspects in the Production and Utilization of 4 Hydroxymethyl 2 Methoxybenzoic Acid

Atom Economy and Step Efficiency Analysis of Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High atom economy indicates minimal waste generation. Similarly, step efficiency, which aims to reduce the number of synthetic steps, is critical for lowering resource consumption and waste.

Traditional multi-step syntheses of benzoic acid derivatives often suffer from low atom economy and poor step efficiency. For instance, conventional methods for producing similar compounds like 4-(hydroxymethyl)benzoic acid involve steps such as bromination followed by hydrolysis, or the oxidation of p-xylene (B151628) which can lead to numerous by-products and require multiple reaction and purification stages. These routes generate significant waste and are less efficient.

In contrast, modern synthetic strategies focus on improving both metrics. A prime example is the development of one-step catalytic oxidation processes. For instance, a method using a Metal-Organic Framework (M-MOF) catalyst enables the direct selective oxidation of a precursor like p-xylene to 4-(hydroxymethyl)benzoic acid in a single step. This approach drastically improves step efficiency and enhances atom economy by minimizing the formation of unwanted by-products.

Table 1: Comparative Analysis of Synthetic Routes
ParameterTraditional Multi-Step SynthesisModern One-Step Catalytic Synthesis
Number of StepsMultiple (e.g., 3-5 steps)Single Step
Atom EconomyLow to ModerateHigh
By-product GenerationHigh (e.g., inorganic salts, halogenated compounds)Low (minor oxidation products)
Resource EfficiencyLowerHigher

Solvent Selection and Replacement Strategies

Solvents constitute a major portion of the waste generated in chemical processes. Green chemistry emphasizes the use of environmentally benign solvents or the elimination of solvents altogether. Strategies include replacing hazardous solvents with safer alternatives, such as bio-based or recoverable solvents.

Traditional syntheses of benzoic acid derivatives often employ volatile organic compounds (VOCs) like toluene, benzene (B151609), or chlorinated hydrocarbons, which pose environmental and health risks. Modern approaches prioritize greener alternatives. Bio-based solvents, derived from renewable resources like biomass, are gaining traction. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), p-cymene (B1678584) (derived from limonene), and dihydrolevoglucosenone (Cyrene™). These solvents offer advantages such as lower toxicity, biodegradability, and a reduced carbon footprint. For the synthesis of 4-(hydroxymethyl)-2-methoxybenzoic acid, replacing conventional solvents with these greener options can significantly improve the sustainability profile of the process.

Table 2: Green Solvent Replacement Strategies
Conventional SolventPotential Green ReplacementKey Advantages of Replacement
Toluenep-CymeneBio-based, lower toxicity, high boiling point
Dichloromethane2-Methyltetrahydrofuran (2-MeTHF)Bio-based, higher stability, easier recycling
Dimethylformamide (DMF)Cyrene™Bio-based, biodegradable, lower toxicity
AcetonitrileEthanol (B145695), Acetic AcidLower toxicity, readily available, potentially bio-based

Catalysis for Reduced Energy Consumption and Waste Generation

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency under milder conditions, thereby reducing energy consumption and waste. The use of innovative catalysts can transform traditional, high-impact synthetic routes into more sustainable processes.

For the synthesis of benzoic acid derivatives, catalysis plays a crucial role. The use of Metal-Organic Framework (MOF)-supported catalysts is a significant advancement. For example, a heterogeneous M-MOF catalyst can facilitate the selective oxidation of a starting material directly to the desired hydroxymethylbenzoic acid product. This avoids the use of stoichiometric and often toxic reagents like bromine. Such catalytic systems can operate at lower temperatures and pressures compared to traditional methods, leading to substantial energy savings. Furthermore, heterogeneous catalysts can be more easily separated from the reaction mixture and recycled, minimizing waste and improving process economics. Another innovative approach involves the use of MOF-supported palladium catalysts to synthesize benzoic acids from aryl iodides and carbon dioxide (CO2), a renewable and abundant C1 feedstock.

Waste Management and By-product Valorization

A key goal of green chemistry is to design processes that minimize waste. When by-products are unavoidable, strategies for their management and valorization—the process of converting waste into more useful, higher-value products—are essential.

In the synthesis of this compound, potential by-products can include compounds like 4-methylbenzoic acid (p-toluic acid), terephthalic acid, and p-methylbenzyl alcohol, depending on the starting materials and reaction conditions. Instead of being discarded, these by-products can be valorized.

Terephthalic acid (TPA) is a valuable commodity chemical. If produced as a by-product, it can be recovered and purified for use in the synthesis of polyethylene (B3416737) terephthalate (B1205515) (PET). bohrium.commdpi.com Recent research has also focused on the biological valorization of TPA into other high-value chemicals like muconic acid, vanillic acid, and gallic acid using engineered microorganisms. bohrium.comresearchgate.netnih.gov

4-Methylbenzoic acid (p-Toluic acid) serves as an intermediate in the industrial production of terephthalic acid. wikipedia.org It can be isolated and channeled into this production stream.

p-Methylbenzyl alcohol has applications in the fragrance and flavoring industries and is used as a laboratory reagent and a raw material for producing polycarbonates. innospk.comfishersci.cachemdad.com

By implementing separation and purification technologies, these by-products can be transformed from waste streams into valuable co-products, contributing to a circular economy model.

Table 3: Potential By-products and Their Valorization Pathways
Potential By-productSource/ReactionPotential Valorization Pathway
Terephthalic acidOver-oxidation of precursorFeedstock for PET synthesis; bioconversion to muconic acid, vanillic acid. bohrium.commdpi.comnih.gov
4-Methylbenzoic acidIncomplete oxidationIntermediate for terephthalic acid production. wikipedia.org
p-Methylbenzyl alcoholIncomplete oxidationUse in fragrances, flavorings, and as a chemical intermediate. innospk.comfishersci.ca

Energy Footprint Assessment of Synthetic Processes

The energy requirements for producing this compound are highly dependent on the chosen synthetic route. Traditional methods that require high temperatures, high pressures, and multiple energy-intensive separation steps have a large energy footprint. For example, processes like the Kolbe-Schmitt reaction for producing similar hydroxybenzoic acids typically demand harsh conditions. researchgate.net

Life Cycle Assessment (LCA) for Environmental Impact Evaluation

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal ("cradle-to-grave"). earthshiftglobal.com For chemical products, this provides a holistic view of their environmental footprint, highlighting areas for improvement.

An LCA for this compound would involve four main stages:

Goal and Scope Definition: Defining the purpose of the assessment, the system boundaries (e.g., cradle-to-factory gate), and the functional unit (e.g., 1 kg of product).

Life Cycle Inventory (LCI) Analysis: Quantifying all inputs (raw materials, energy, water) and outputs (product, by-products, emissions, waste) for each step in the production process. scispace.comnih.govepa.gov

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the LCI flows, such as global warming potential, ozone depletion, acidification, and ecotoxicity.

Interpretation: Analyzing the results to identify the main environmental hotspots in the production chain and provide recommendations for improvement.

Conducting an LCA would allow for a quantitative comparison of different synthetic routes. For example, it could demonstrate the environmental benefits of a modern, one-step catalytic synthesis using bio-based solvents over a traditional, multi-step, petroleum-based route. Such an analysis would provide a robust, data-driven foundation for selecting the most sustainable manufacturing process.

Q & A

Q. What are the key synthetic routes for 4-(Hydroxymethyl)-2-methoxybenzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functional group transformations on benzoic acid derivatives. For example, the hydroxymethyl group can be introduced via Friedel-Crafts alkylation or reduction of a carbonyl precursor (e.g., using lithium aluminum hydride) . Methoxy groups are often introduced via nucleophilic substitution with sodium methoxide under controlled pH (6–8) and temperature (50–80°C) . Yield optimization requires precise control of solvent polarity (e.g., ethanol or DMF) and stoichiometric ratios of reagents. Side reactions, such as over-oxidation, are mitigated by using mild oxidizing agents like pyridinium chlorochromate (PCC) for selective transformations .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The hydroxymethyl proton appears as a triplet at δ ~4.5 ppm, while the methoxy group resonates as a singlet at δ ~3.8 ppm. Aromatic protons show splitting patterns consistent with substitution (e.g., para-substituted benzoic acid derivatives) .
  • FT-IR : Strong absorption bands at ~2500–3000 cm⁻¹ (O-H stretching of carboxylic acid) and ~1680 cm⁻¹ (C=O stretch). The methoxy group exhibits C-O stretching at ~1250 cm⁻¹ .
  • X-ray crystallography : Resolves bond lengths and angles, confirming the spatial arrangement of the hydroxymethyl and methoxy groups (e.g., C-O bond lengths of ~1.36 Å for methoxy) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 masks) in powder-handling scenarios .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Collect organic waste in designated containers for incineration .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound derivatives be systematically addressed?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or structural impurities. To resolve:
  • Purity validation : Use HPLC-MS (>98% purity) to confirm compound integrity .
  • Dose-response studies : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess specificity.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to identify electrophilic centers (e.g., carbocation stability at the hydroxymethyl position) .
  • Molecular docking : Simulate binding affinities with target enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Focus on hydrogen-bonding interactions between the carboxylic acid group and catalytic residues .

Q. How to design experiments to evaluate the enzyme inhibition potential of this compound derivatives?

  • Methodological Answer :
  • Enzyme selection : Prioritize enzymes with known benzoic acid-binding pockets (e.g., tyrosinase or histone deacetylases).
  • Kinetic assays : Use fluorometric assays to measure IC₅₀ values. For example, monitor NADH depletion in dehydrogenase assays at 340 nm .
  • Control experiments : Include positive controls (e.g., kojic acid for tyrosinase inhibition) and assess non-specific binding via thermal shift assays .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.